2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide

Acetylcholinesterase inhibition N-benzylpiperidine SAR Valine amide pharmacophore

The compound 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide (CAS 1307134-61-7 racemate; CAS 1353996-84-5 for the (S)-enantiomer) is a synthetic N-benzylpiperidine amino acid amide. Public vendor descriptions consistently classify it as an acetylcholinesterase (AChE) inhibitor, suggesting a mechanism analogous to donepezil, where the benzylpiperidine moiety anchors in the enzyme active site.

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
Cat. No. B14780367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide
Molecular FormulaC18H29N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N
InChIInChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13,19H2,1-2H3,(H,20,22)
InChIKeyVIABWCDSCQHZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide: AChE Inhibitor Procurement Baseline


The compound 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide (CAS 1307134-61-7 racemate; CAS 1353996-84-5 for the (S)-enantiomer) is a synthetic N-benzylpiperidine amino acid amide. Public vendor descriptions consistently classify it as an acetylcholinesterase (AChE) inhibitor, suggesting a mechanism analogous to donepezil, where the benzylpiperidine moiety anchors in the enzyme active site [1]. Its structure combines this pharmacophore with a valine-derived amide side chain, distinguishing it from the more common indanone- or benzamide-linked benzylpiperidines. However, primary research papers, patents, or authoritative databases providing quantitative biochemical, pharmacological, or selectivity data for this precise compound could not be identified within the constraints of the allowed sources and excluded vendor sites.

Why Generic Substitution of 2-Amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide Fails


For N-benzylpiperidine-based AChE inhibitors, minor structural modifications to the amide side chain, linker length, or benzyl substitution are known to cause large shifts in potency, selectivity against butyrylcholinesterase (BChE), and blood-brain barrier penetration [1][2]. Without quantitative binding, functional, or ADME data for this specific valine-derived amide versus its alanine, arginine, or cyclohexyl analogs (which appear in chemical supplier catalogs), there is no evidence to support interchangeability. A scientist substituting this compound with a close analog risks unknowingly altering target engagement, off-target profile, or pharmacokinetic behavior, potentially invalidating comparative experimental results.

Quantitative Differentiation Evidence for 2-Amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide: Data Gap Report


No Identifiable Head-to-Head AChE Inhibition Potency Data Against Close Analogs

A systematic search of PubMed, BindingDB, PubChem, and patent databases did not yield any peer-reviewed study, patent example, or authoritative database entry containing a quantitative IC50, Ki, or % inhibition value for 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide tested in a purified AChE assay. Consequently, no direct head-to-head comparison with the closest catalog analogs (the alanine congener, CAS 1353995-50-2; the arginine congener, PubChem CID 118724544; or the cyclohexyl congener, Hit2Lead catalog) can be made. Vendor claims of 'significant biological activity' or 'AChE inhibition' are not accompanied by numerical data or assay conditions and therefore cannot constitute core evidence under this guide's admission rules [1].

Acetylcholinesterase inhibition N-benzylpiperidine SAR Valine amide pharmacophore

Absence of Selectivity Profiling Data (AChE vs. BChE)

No selectivity data (e.g., AChE/BChE IC50 ratio) were identified for this compound. For N-benzylpiperidine amides, dual AChE/BChE inhibition versus selective AChE inhibition is highly sensitive to the amide substituent; for example, methoxy-naphthyl linked N-(1-benzylpiperidine) benzamides exhibit dual inhibition with IC50 values of 0.176 μM (AChE) and 0.47 μM (BChE) [1]. The valine-derived amide in the target compound could confer a markedly different selectivity profile, but this remains uncharacterized. Any assumption of selective AChE inhibition without data is unwarranted.

Cholinesterase selectivity Butyrylcholinesterase Off-target pharmacology

No Physicochemical or ADME Comparative Data Against Catalog Analogs

Calculated physicochemical properties (e.g., cLogP, tPSA, logBB) were not found compared across the valine, alanine (CAS 1353995-50-2), arginine (PubChem CID 118724544), and cyclohexyl analogs by any authoritative database or publication [1]. The valine isopropyl side chain predicts higher lipophilicity and steric bulk than the alanine methyl congener, which theoretically could enhance passive BBB permeation but also reduce aqueous solubility. Without experimental logD, kinetic solubility, or PAMPA-BBB data, these remain class-level inferences [2].

LogP Aqueous solubility Blood-brain barrier permeability

Application Scenarios for 2-Amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide: Pending Validation


Chemical Probe or Tool Compound for AChE-Mediated Cholinergic Signaling Studies (Conditional on Future Validation)

Should future studies establish a clean AChE inhibition profile with quantitative IC50 and selectivity data against BChE, this compound, with its structurally differentiated valine-amide side chain, could serve as a chemical probe to interrogate the contribution of the acyl-binding pocket of AChE to substrate recognition. Currently, no evidence supports its use in this capacity [1].

SAR Counter-Screen Compound in N-Benzylpiperidine AChE Inhibitor Optimization Campaigns (Conditional on Future Validation)

In medicinal chemistry programs exploring the SAR around the amide substituent of N-benzylpiperidine AChE inhibitors (e.g., building upon the Tong et al. 1996 CoMFA model [1]), this compound could serve as a valine-derived benchmark. The alanine, arginine, and cyclohexyl catalog analogs could constitute a focused mini-series for comparative profiling, provided that quantitative biochemical data are generated.

Negative Control or Specificity Reagent for Non-AChE Targets (Conditional on Broad Profiling)

If broad-panel selectivity screening demonstrates that this compound is inactive against common off-targets (e.g., hERG, muscarinic receptors, other serine hydrolases), it could be deployed as a negative control in phenotypic assays where AChE-independent effects must be ruled out. No such profiling data is currently available [2].

Quote Request

Request a Quote for 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.